molecular formula C8H7ClN2O3 B13726823 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine

6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13726823
M. Wt: 214.60 g/mol
InChI Key: VMOMEZPYOGPRPF-UHFFFAOYSA-N
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Description

6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 8th position on the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorophenol with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: Formation of 6-chloro-8-amino-3,4-dihydro-2H-1,4-benzoxazine.

    Reduction: Formation of 6-chloro-8-hydroxy-3,4-dihydro-2H-1,4-benzoxazine.

    Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also contribute to the compound’s reactivity and binding affinity to target molecules. Detailed studies on the molecular targets and pathways involved are essential for understanding the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-8-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 6-chloro-8-hydroxy-3,4-dihydro-2H-1,4-benzoxazine
  • 6-chloro-8-amino-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both a chlorine atom and a nitro group on the benzoxazine ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

6-chloro-8-nitro-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H7ClN2O3/c9-5-3-6-8(14-2-1-10-6)7(4-5)11(12)13/h3-4,10H,1-2H2

InChI Key

VMOMEZPYOGPRPF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=C(C=C2[N+](=O)[O-])Cl

Origin of Product

United States

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